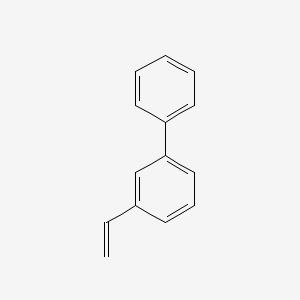

3-Vinyl-1,1'-biphenyl

概要

説明

1,1’-Biphenyl, 3-ethenyl-: is an organic compound consisting of two benzene rings connected by a single bond, with an ethenyl group attached to the third carbon of one of the benzene rings. This compound is part of the biphenyl family, which is known for its stability and versatility in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3-ethenyl- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction involves coupling a boronic acid derivative with a halogenated biphenyl compound.

Industrial Production Methods: In industrial settings, the production of 1,1’-Biphenyl, 3-ethenyl- often involves large-scale catalytic processes . These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

化学反応の分析

Types of Reactions: 1,1’-Biphenyl, 3-ethenyl- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The ethenyl group can be reduced to an ethyl group using hydrogen gas and a palladium catalyst.

Common Reagents and Conditions:

Bromination: Bromine and iron(III) bromide.

Oxidation: Potassium permanganate.

Reduction: Hydrogen gas and palladium catalyst.

Major Products:

Bromination: Brominated biphenyl derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted biphenyl.

科学的研究の応用

Medicinal Chemistry

3-Vinyl-1,1'-biphenyl serves as a structural motif in the design of various biologically active compounds. Its biphenyl framework allows for functionalization that can enhance pharmacological properties.

Case Studies and Findings

- Anticancer Agents : Research has demonstrated that biphenyl derivatives can inhibit the PD-1/PD-L1 interaction, which is crucial for cancer immunotherapy. A series of nonsymmetric C2 inhibitors based on biphenyl structures have shown promise in blocking this interaction, potentially leading to new cancer treatments .

- Anti-inflammatory Drugs : Biphenyl derivatives have been utilized in the development of anti-inflammatory medications. For instance, the compound adapalene, a topical retinoid derived from biphenyl structures, is widely used for treating acne and exhibits anti-inflammatory properties .

Material Science

The unique chemical properties of this compound make it an essential component in the development of advanced materials.

Applications

- Organic Light Emitting Diodes (OLEDs) : The compound is used as a building block for OLEDs due to its ability to form stable and efficient light-emitting layers. The incorporation of biphenyl structures enhances the electrical properties and stability of these devices .

- Liquid Crystals : this compound is also a precursor for liquid crystal materials, which are critical in display technologies. Its rigid structure contributes to the alignment and stability of liquid crystal phases .

Synthesis and Reactivity

The reactivity of this compound allows it to participate in various synthetic pathways.

Synthetic Methodologies

- Cross-Coupling Reactions : The compound can undergo Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives. This method is essential for synthesizing pharmaceuticals and agrochemicals .

- Functionalization : As a neutral molecule, this compound requires functionalization to enhance its reactivity. Various methods have been developed to introduce functional groups that can lead to diverse applications in organic synthesis .

Summary Table of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | PD-1/PD-L1 inhibitors |

| Anti-inflammatory drugs | Adapalene | |

| Material Science | OLEDs | Light-emitting layers |

| Liquid crystals | Display technologies | |

| Synthesis | Cross-coupling reactions | Complex biphenyl derivatives |

作用機序

The mechanism of action of 1,1’-Biphenyl, 3-ethenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in electrophilic addition reactions , forming covalent bonds with nucleophilic sites on biomolecules .

類似化合物との比較

- 1,1’-Biphenyl, 4-ethenyl-

- 1,1’-Biphenyl, 2-ethenyl-

- 1,1’-Biphenyl, 4-vinyl-

Comparison: 1,1’-Biphenyl, 3-ethenyl- is unique due to the position of the ethenyl group on the third carbon of the biphenyl structure. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the 3-ethenyl derivative may exhibit different steric and electronic effects compared to the 4-ethenyl or 2-ethenyl derivatives .

生物活性

3-Vinyl-1,1'-biphenyl (CAS Number: 38383-51-6) is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a biphenyl backbone with a vinyl group at the 3-position. Its chemical formula is , and it is characterized by its moderate solubility and low gastrointestinal absorption properties .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzymatic Interactions : It is metabolized by enzymes such as biphenyl dioxygenase and cytochrome P450, leading to the formation of active metabolites that can influence cellular functions.

- Cell Signaling : The compound may affect cell signaling pathways by interacting with receptors on cell surfaces, which can alter gene expression and metabolic processes .

- Electrophilic Reactions : The vinyl group can participate in electrophilic aromatic substitution reactions, enhancing its reactivity with biological molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses in cellular models.

Toxicological Studies

Toxicological assessments provide insights into the safety profile of this compound:

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in therapeutic applications .

- Inflammation Model : In a laboratory setting, this compound reduced pro-inflammatory cytokine levels in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

特性

IUPAC Name |

1-ethenyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXAHWXPRKVGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609489 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38383-51-6 | |

| Record name | 3-Ethenyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。